molecular formula C24H42O21 B1143794 alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp CAS No. 13264-95-4

alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp

Cat. No. B1143794
CAS RN: 13264-95-4
M. Wt: 666.575
InChI Key:
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Description

Alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp is a complex carbohydrate polymer consisting of four glucose molecules linked together in a specific sequence. This carbohydrate polymer has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biotechnology, and food science.

Scientific Research Applications

Conformational Analysis using NMR and Simulation Techniques

The conformational flexibilities of trisaccharides, including alpha-D-Glcp variants, have been explored using Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD), and hydrodynamics calculations. This research highlights the impact of changing the anomeric configuration on oligosaccharide rigidity and the potential presence of anti-conformations in certain linkages (Dixon et al., 2003).

Synthesis and Applications in Glycolipid-type Antigens

The synthesis of oligosaccharide components of glycolipid-type antigens from Mycobacterium smegmatis, involving alpha-D-Glcp units, has been achieved. This research contributes to understanding the structural composition of glycolipids in various bacterial species (Szurmai et al., 1987).

Effects on Plant Growth

Research on pentasaccharide and heptasaccharide derivatives, including beta-D-Glcp and alpha-D-Glcp units, has shown their ability to stimulate plant growth. This study provides insights into the potential agricultural applications of these oligosaccharides (Liu et al., 2008).

Novel Oligosaccharides for Food and Feed

The use of alternansucrase in producing novel oligosaccharides from substrates like gentiobiose, which include alpha-d-Glcp units, has been investigated. This research is significant for developing new sweeteners and improving the taste profiles of food products (Ĉoté, 2009).

Synthesis as Substrates for Enzyme Assays

The synthesis of alpha-D-Glcp-containing compounds for use in alpha-glucosidase I enzyme assays has been reported. This research aids in developing substrates for evaluating enzyme activity and potential inhibitors (Scaman et al., 1996).

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBCRLIOSBQLHS-UJDJLXLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115217
Record name O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glcp-(1->6)-alpha-D-Glcp-(1->4)-alpha-D-Glcp-(1->4)-alpha-D-Glcp

CAS RN

13264-95-4
Record name O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13264-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-α-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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